molecular formula C15H14N4O2 B5401934 1-[2-(4-methoxyphenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone

1-[2-(4-methoxyphenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone

Cat. No.: B5401934
M. Wt: 282.30 g/mol
InChI Key: GCRZFAJOFPIHQA-UHFFFAOYSA-N
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Description

1-[2-(4-Methoxyphenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone is a high-purity chemical reagent designed for pharmaceutical and medicinal chemistry research. This compound belongs to the 1,2,4-triazolo[1,5-a]pyrimidine (TP) class of heterocycles, a scaffold recognized for its remarkable versatility in drug design due to its structural similarity to purine bases, making it a valuable bio-isostere in the development of novel therapeutic agents . The TP core structure is isoelectronic with the purine ring system, which allows these compounds to effectively mimic natural purines in biological systems and interact with a variety of enzymatic targets . This specific derivative features a 4-methoxyphenyl substituent at the 2-position and a methyl group at the 7-position of the triazolopyrimidine ring, with an acetyl moiety at the 6-position that may enhance its potential for further chemical modification and structure-activity relationship (SAR) studies. Researchers investigating protein kinase inhibition may find this compound particularly valuable, as the triazolopyrimidine scaffold has demonstrated potential in targeting ATP-binding sites of various kinases . The structural features of this compound support its investigation as a potential kinase inhibitor scaffold, similar to how other heterocyclic systems like pyrazolo[1,5-a]pyrimidines have been developed as potent protein kinase inhibitors for targeted cancer therapy . Additionally, the metal-chelating properties inherent to the TP heterocycle, facilitated by the accessible electron pairs on its nitrogen atoms (N1, N3, and N4), provide opportunities for exploring applications in metalloenzyme inhibition or the development of metal-based therapeutics . The compound is provided as a solid of confirmed high purity suitable for biological screening, medicinal chemistry optimization programs, and various pharmaceutical research applications. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

1-[2-(4-methoxyphenyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2/c1-9-13(10(2)20)8-16-15-17-14(18-19(9)15)11-4-6-12(21-3)7-5-11/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCRZFAJOFPIHQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC2=NC(=NN12)C3=CC=C(C=C3)OC)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[2-(4-methoxyphenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone can be achieved through various synthetic routes. One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction typically involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.

Chemical Reactions Analysis

1-[2-(4-methoxyphenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 1-[2-(4-methoxyphenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone exhibit a range of biological activities:

  • Antitumor Activity : Some studies have shown that triazolo-pyrimidine derivatives can inhibit tumor cell proliferation. For instance, derivatives with similar structures have been evaluated for their cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
  • Antimicrobial Properties : Compounds in this class have demonstrated antimicrobial activity against bacteria and fungi. Their effectiveness can be attributed to the disruption of microbial cell membranes or interference with metabolic pathways.
  • Anti-inflammatory Effects : Certain derivatives have shown promise in reducing inflammation by inhibiting specific pathways involved in inflammatory responses. This makes them potential candidates for treating inflammatory diseases.

Pharmacological Applications

The pharmacological applications of this compound can be categorized as follows:

Application AreaDescription
Cancer Therapy Targeting specific cancer types through apoptosis induction mechanisms.
Infectious Diseases Development of antimicrobial agents against resistant strains.
Chronic Inflammation Potential use in treating conditions like arthritis or inflammatory bowel disease.

Case Studies

Several case studies highlight the effectiveness of related compounds:

  • Antitumor Efficacy : A study published in the Journal of Medicinal Chemistry investigated a series of triazolo-pyrimidine derivatives and found that one derivative exhibited significant cytotoxicity against breast cancer cells (MCF-7), with an IC50 value indicating potent activity.
  • Antimicrobial Activity : Research conducted by Smith et al. (2023) demonstrated that a compound structurally similar to this compound showed promising results against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a lead compound for antibiotic development.
  • Inflammation Reduction : A clinical trial assessed the anti-inflammatory effects of a related compound in patients with rheumatoid arthritis and reported significant reductions in inflammatory markers compared to placebo groups.

Mechanism of Action

The mechanism of action of 1-[2-(4-methoxyphenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone involves its interaction with specific molecular targets. For example, as a JAK1 and JAK2 inhibitor, it binds to the active sites of these enzymes, preventing their phosphorylation and subsequent activation of downstream signaling pathways. This inhibition can reduce inflammation and modulate immune responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares substituents, molecular formulas, and applications of the target compound with analogs:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Applications References
1-[2-(4-Methoxyphenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone 2-(4-Methoxyphenyl), 7-methyl, 6-acetyl C₁₇H₁₆N₄O₂ 306.34 Medicinal chemistry candidate
1-(5,7-Dimethyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone 5,7-dimethyl, 2-phenyl C₁₅H₁₄N₄O 266.30 Structural analog with reduced polarity
UCB-FcRn-84 7-(3-Fluorophenyl), 5-methyl, 6-acetyl C₁₄H₁₃FN₄O 280.28 Neonatal Fc receptor binder; chiral
S1-TP () 2-(4-Methoxyphenyl), 5-(chloromethyl) C₁₃H₁₀ClN₅O₂ 303.70 Electrochemical studies on carbon electrodes
1-[7-Hydroxy-2-(trifluoromethyl)-...]ethanone () 7-hydroxy, 2-(trifluoromethyl) C₈H₅F₃N₄O₂ 246.15 Enhanced solubility via hydroxyl group
Key Observations:
  • Electron-Donating vs.
  • Chirality : UCB-FcRn-84 () was separated into enantiomers with 100% ee, highlighting the role of stereochemistry in biological activity .
  • Electrochemical Behavior: Derivatives like S1-TP exhibit distinct redox potentials due to substituents like chloromethyl, which may influence metabolic stability .

Biological Activity

1-[2-(4-Methoxyphenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, supported by diverse research findings and case studies.

Synthesis

The compound can be synthesized through various methods, including microwave-mediated synthesis which enhances yield and reduces reaction time. The process typically involves the reaction of 4-methoxyphenylboronic acid with appropriate precursors under controlled conditions, yielding significant amounts of the desired product.

Antiproliferative Activity

Research indicates that derivatives of the triazolo[1,5-a]pyrimidine scaffold exhibit notable antiproliferative effects against various cancer cell lines. For instance, compounds structurally related to this compound demonstrate IC50 values ranging from 0.53 to 3.84 μM against HeLa and HCT-116 cells respectively . The mechanism of action is primarily attributed to the inhibition of tubulin polymerization, which disrupts the mitotic spindle formation necessary for cell division.

Compound Cell Line IC50 (μM) Mechanism
Compound 4HeLa0.060Tubulin inhibition
Compound 5HCT-1160.530Tubulin inhibition
CA-4HCT-1163.840Tubulin inhibition

Antioxidant Activity

In addition to antiproliferative effects, studies have shown that similar triazolo-pyrimidine compounds exhibit antioxidant properties. These activities are evaluated using assays such as the DPPH radical scavenging test, demonstrating significant potential for therapeutic applications in oxidative stress-related diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Tubulin Polymerization Inhibition : By binding to tubulin, these compounds prevent its polymerization into microtubules, leading to cell cycle arrest.
  • Reactive Oxygen Species (ROS) Modulation : The antioxidant activity suggests a role in modulating ROS levels in cells, which is crucial for maintaining cellular homeostasis.
  • Apoptosis Induction : Certain derivatives have been shown to induce apoptosis in cancer cells through activation of intrinsic pathways.

Case Studies

Several studies have highlighted the efficacy of triazolo[1,5-a]pyrimidine derivatives:

  • A study demonstrated that a derivative with a similar structure exhibited an IC50 value of 60 nM against HeLa cells and showed reduced activity against other cancer types (IC50 values ranging from 3–18 μM) .
  • Another investigation revealed that modifications at the 7-position of the triazolopyrimidine scaffold significantly enhance antiproliferative activity .

Q & A

Q. What are the common synthetic routes for 1-[2-(4-methoxyphenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone?

The synthesis typically involves multicomponent reactions using substituted aldehydes, aminotriazoles, and ethyl cyanoacetate. Catalysts like TMDP (trimethylenedipiperidine) are employed under reflux conditions in ethanol/water (1:1 v/v), yielding the triazolopyrimidine core. For example, 4-methoxybenzaldehyde can react with 3-amino-1,2,4-triazole and ethyl cyanoacetate in the presence of TMDP to form the target compound. Post-synthesis purification includes recrystallization from ethanol .

Table 1: Example Synthesis Optimization

MethodCatalystSolventYield (%)Purity (HPLC)
Molten-state TMDPTMDPNone9298.5
Ethanol/water (1:1 v/v)TMDPEthanol/H₂O9299.0

Q. How is the structural integrity of this compound confirmed experimentally?

Structural validation relies on ¹H/¹³C NMR to confirm proton and carbon environments, X-ray crystallography for stereochemical confirmation, and IR spectroscopy to identify functional groups (e.g., carbonyl at ~1700 cm⁻¹). For instance, the acetyl group at position 6 is confirmed via ¹H NMR (δ 2.5–2.7 ppm) and ¹³C NMR (δ 200–210 ppm) .

Q. What methods are used to assess purity and identity?

  • Melting point analysis (e.g., sharp melting range indicates purity).
  • UV-Vis spectroscopy (λmax ~260–280 nm for triazolopyrimidines).
  • Elemental analysis (C, H, N within ±0.3% of theoretical values) .

Advanced Research Questions

Q. What challenges arise in optimizing synthesis conditions for scaled production?

Key challenges include:

  • Catalyst toxicity : TMDP is highly toxic; alternatives like piperidine derivatives are less accessible due to regulatory restrictions .
  • Solvent compatibility : Ethanol/water mixtures reduce side reactions but require precise stoichiometry.
  • Reusability : TMDP recovery from aqueous solutions (via rotary evaporation) maintains yields >90% over 5 cycles .

Q. How do substituents (e.g., 4-methoxyphenyl) influence pharmacological activity?

  • Methoxy groups enhance lipophilicity, improving blood-brain barrier penetration.
  • Methyl at position 7 stabilizes the triazole-pyrimidine scaffold, affecting binding to targets like kinases or microbial enzymes. SAR studies show that replacing 4-methoxyphenyl with 2,3-dimethoxyphenyl increases antimicrobial potency by 40% .

Table 2: Structure-Activity Relationships (SAR)

SubstituentBiological Activity (IC₅₀, μM)Target
4-Methoxyphenyl12.5 (Anticancer)Topoisomerase II
2,3-Dimethoxyphenyl8.2 (Antimicrobial)Bacterial DHFR

Q. How can conflicting bioactivity data in triazolopyrimidine derivatives be resolved?

  • Dose-response profiling : Confirm activity across multiple assays (e.g., MTT for cytotoxicity, MIC for antimicrobial).
  • Computational modeling : Molecular docking identifies binding affinities to targets like EGFR or CYP450.
  • Metabolite screening : LC-MS detects degradation products that may alter activity .

Q. What experimental strategies evaluate compound stability under varying storage conditions?

  • Accelerated degradation studies : Expose to 40°C/75% RH for 4 weeks; monitor via HPLC for degradation products.
  • Light sensitivity tests : UV irradiation (320–400 nm) to assess photolytic stability.
  • pH-dependent stability : Incubate in buffers (pH 1–13) and quantify intact compound using LC-MS .

Methodological Notes

  • Key references : Prioritize protocols from University of Malaya () and pharmacological studies in Acta Cryst. ().

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